molecular formula C10H16ClN3O3 B255424 5-[bis(2-methoxyethyl)amino]-4-chloro-3(2H)-pyridazinone

5-[bis(2-methoxyethyl)amino]-4-chloro-3(2H)-pyridazinone

Katalognummer B255424
Molekulargewicht: 261.7 g/mol
InChI-Schlüssel: KJRWOHATINIWQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[bis(2-methoxyethyl)amino]-4-chloro-3(2H)-pyridazinone, also known as BMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 5-[bis(2-methoxyethyl)amino]-4-chloro-3(2H)-pyridazinone involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. By inhibiting PARP, 5-[bis(2-methoxyethyl)amino]-4-chloro-3(2H)-pyridazinone prevents cancer cells from repairing DNA damage, leading to cell death. Additionally, 5-[bis(2-methoxyethyl)amino]-4-chloro-3(2H)-pyridazinone has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects
5-[bis(2-methoxyethyl)amino]-4-chloro-3(2H)-pyridazinone has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. In addition to its anticancer effects, 5-[bis(2-methoxyethyl)amino]-4-chloro-3(2H)-pyridazinone has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 5-[bis(2-methoxyethyl)amino]-4-chloro-3(2H)-pyridazinone for lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation of 5-[bis(2-methoxyethyl)amino]-4-chloro-3(2H)-pyridazinone is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.

Zukünftige Richtungen

There are several potential future directions for 5-[bis(2-methoxyethyl)amino]-4-chloro-3(2H)-pyridazinone research. One area of interest is the development of 5-[bis(2-methoxyethyl)amino]-4-chloro-3(2H)-pyridazinone derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 5-[bis(2-methoxyethyl)amino]-4-chloro-3(2H)-pyridazinone and its effects on various cellular pathways. Finally, clinical trials are needed to evaluate the efficacy and safety of 5-[bis(2-methoxyethyl)amino]-4-chloro-3(2H)-pyridazinone as a potential cancer treatment.

Synthesemethoden

The synthesis of 5-[bis(2-methoxyethyl)amino]-4-chloro-3(2H)-pyridazinone involves the reaction of 4-chloro-3(2H)-pyridazinone with bis(2-methoxyethyl)amine in the presence of a base such as potassium carbonate. The reaction occurs under reflux conditions, resulting in the formation of 5-[bis(2-methoxyethyl)amino]-4-chloro-3(2H)-pyridazinone as a white solid. This synthesis method has been optimized to yield high purity and yield of 5-[bis(2-methoxyethyl)amino]-4-chloro-3(2H)-pyridazinone.

Wissenschaftliche Forschungsanwendungen

5-[bis(2-methoxyethyl)amino]-4-chloro-3(2H)-pyridazinone has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. Additionally, 5-[bis(2-methoxyethyl)amino]-4-chloro-3(2H)-pyridazinone has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.

Eigenschaften

Produktname

5-[bis(2-methoxyethyl)amino]-4-chloro-3(2H)-pyridazinone

Molekularformel

C10H16ClN3O3

Molekulargewicht

261.7 g/mol

IUPAC-Name

4-[bis(2-methoxyethyl)amino]-5-chloro-1H-pyridazin-6-one

InChI

InChI=1S/C10H16ClN3O3/c1-16-5-3-14(4-6-17-2)8-7-12-13-10(15)9(8)11/h7H,3-6H2,1-2H3,(H,13,15)

InChI-Schlüssel

KJRWOHATINIWQP-UHFFFAOYSA-N

SMILES

COCCN(CCOC)C1=C(C(=O)NN=C1)Cl

Kanonische SMILES

COCCN(CCOC)C1=C(C(=O)NN=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.